Cas no 109567-63-7 ((2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide)

(2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic organic compound featuring a conjugated enamide structure with chlorophenyl and nitrophenyl substituents. Its distinct molecular architecture, incorporating both electron-withdrawing (nitro) and halogen (chloro) groups, makes it a valuable intermediate in medicinal chemistry and materials science. The compound exhibits potential as a precursor for bioactive molecules due to its ability to participate in further functionalization reactions, such as reductions or cross-coupling. Its rigid, planar structure may also contribute to applications in optoelectronic materials. The presence of the nitro group enhances reactivity in nucleophilic substitutions, while the chloro substituent offers additional sites for derivatization. This compound is typically characterized by HPLC, NMR, and mass spectrometry for purity verification.
(2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide structure
109567-63-7 structure
Product Name:(2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide
CAS No:109567-63-7
MF:C15H11ClN2O3
MW:302.71244263649
CID:6792471
PubChem ID:677890
Update Time:2026-03-12

(2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • CHEMBL3422835
    • CS-0339410
    • STL481371
    • JS-0764
    • SR-01000405431-1
    • (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide
    • AKOS001485149
    • BDBM50083054
    • CBChromo1_000188
    • 109567-63-7
    • SR-01000405431
    • (E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide
    • SCHEMBL15176833
    • (2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide
    • Inchi: 1S/C15H11ClN2O3/c16-12-4-2-5-13(10-12)17-15(19)8-7-11-3-1-6-14(9-11)18(20)21/h1-10H,(H,17,19)/b8-7+
    • InChI Key: VVNVULOSTOJUBS-BQYQJAHWSA-N
    • SMILES: ClC1=CC=CC(=C1)NC(/C=C/C1C=CC=C(C=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 302.0458199g/mol
  • Monoisotopic Mass: 302.0458199g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 74.9Ų

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(2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide Suppliers

Amadis Chemical Company Limited
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(CAS:109567-63-7)(2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide
Order Number:A943786
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:48
Price ($):315.0
Email:sales@amadischem.com

(2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide Related Literature

Additional information on (2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Research Brief on (2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide (CAS: 109567-63-7)

In recent years, the compound (2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide (CAS: 109567-63-7) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

The compound, commonly referred to by its chemical name or CAS number, belongs to the class of cinnamide derivatives, which are known for their diverse pharmacological properties. Recent studies have highlighted its role as a modulator of key cellular pathways, particularly those involved in inflammation and cancer progression. Its unique chemical structure, featuring a nitro group and a chlorophenyl moiety, contributes to its bioactivity and selectivity.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and optimization of (2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide, demonstrating improved yield and purity through a novel catalytic approach. The study also reported its inhibitory effects on NF-κB signaling, a pathway implicated in chronic inflammatory diseases and cancer. These findings suggest its potential as a lead compound for developing anti-inflammatory and anti-cancer agents.

Further investigations into its mechanism of action revealed that the compound interacts with specific protein targets, such as IKKβ, a kinase involved in the NF-κB pathway. Molecular docking studies supported these observations, showing high binding affinity and stability. Additionally, in vitro assays using cancer cell lines demonstrated dose-dependent cytotoxicity, with IC50 values in the low micromolar range, indicating promising therapeutic efficacy.

Despite these encouraging results, challenges remain in optimizing the pharmacokinetic properties of (2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide. Recent preclinical studies have identified issues related to its solubility and metabolic stability, which may limit its bioavailability. Researchers are currently exploring structural modifications and formulation strategies to address these limitations while preserving its bioactivity.

In conclusion, (2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide represents a promising candidate for further drug development, particularly in the areas of inflammation and oncology. Ongoing research aims to elucidate its full therapeutic potential and overcome existing challenges to advance it toward clinical trials. This compound exemplifies the intersection of chemical innovation and biological discovery, offering new avenues for targeted therapies.

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Amadis Chemical Company Limited
(CAS:109567-63-7)(2E)-N-(3-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide
A943786
Purity:99%
Quantity:1g
Price ($):315.0
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